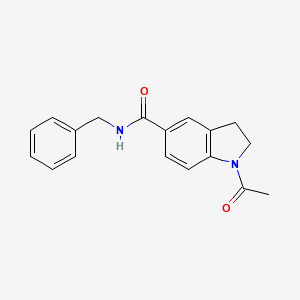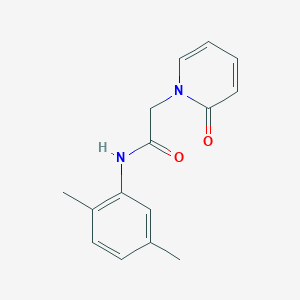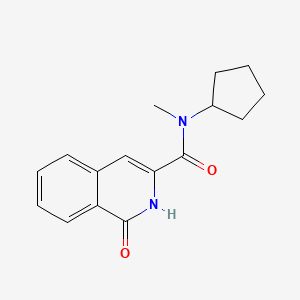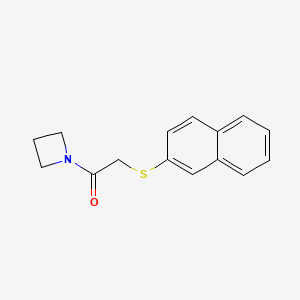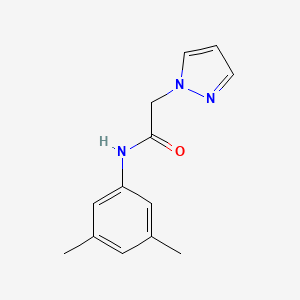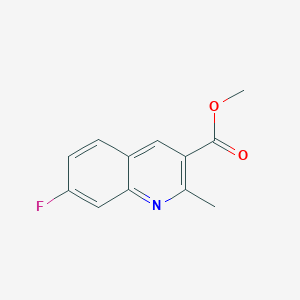
Methyl 7-fluoro-2-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of quinoline, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.
科学研究应用
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities. It has also been studied as a potential inhibitor of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes.
作用机制
The mechanism of action of methyl 7-fluoro-2-methylquinoline-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes. This inhibition can lead to the disruption of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to have antimicrobial, antifungal, and antiviral activities. Additionally, it has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
Methyl 7-fluoro-2-methylquinoline-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has a broad range of potential applications in drug discovery and development. However, one limitation is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
未来方向
There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate. One direction is to further investigate its mechanism of action and its potential applications in drug discovery and development. Another direction is to evaluate its potential toxicity and side effects in vivo. Additionally, it may be beneficial to study its interactions with other compounds and its potential synergistic effects. Finally, it may be useful to investigate its potential applications in other fields, such as agriculture and materials science.
Conclusion
Methyl 7-fluoro-2-methylquinoline-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It has been shown to have antimicrobial, antifungal, and antiviral activities, as well as potential applications as an inhibitor of enzymes involved in various cellular processes. While its mechanism of action is not fully understood, it has several advantages and limitations for lab experiments. There are several future directions for the study of methyl 7-fluoro-2-methylquinoline-3-carboxylate, including further investigation of its potential applications and its interactions with other compounds.
合成方法
The synthesis of methyl 7-fluoro-2-methylquinoline-3-carboxylate involves the reaction of 7-chloro-2-methylquinoline-3-carboxylic acid with potassium fluoride and dimethyl sulfate. The reaction takes place in the presence of a catalyst, such as cesium carbonate, and a solvent, such as dimethylformamide. The product is obtained by purification through column chromatography.
属性
IUPAC Name |
methyl 7-fluoro-2-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(15)16-2)5-8-3-4-9(13)6-11(8)14-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVAHEDEMDYHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-fluoro-2-methylquinoline-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
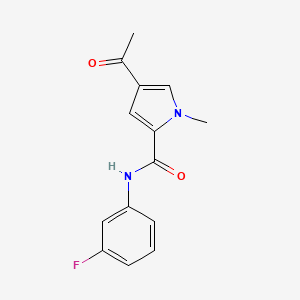

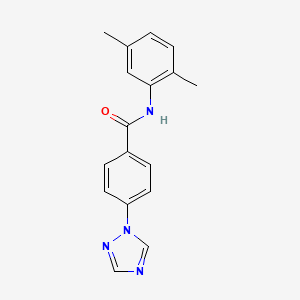
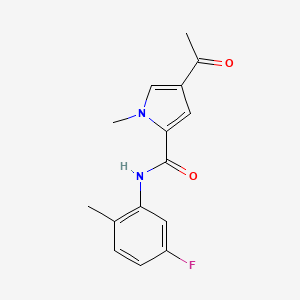

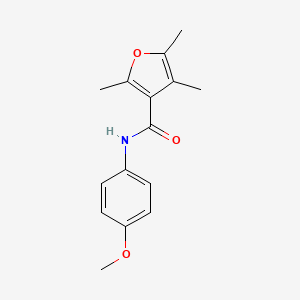
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
